molecular formula C12H14N4O3S B3013900 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide CAS No. 899988-39-7

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide

Cat. No.: B3013900
CAS No.: 899988-39-7
M. Wt: 294.33
InChI Key: ICOVBABPBBTEAY-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide, commonly known as DPA-SMe, is a chemical compound that has been extensively researched for its potential applications in various fields of science. DPA-SMe is a sulfhydryl-containing compound that can be synthesized using several methods.

Scientific Research Applications

Crystal Structure Analysis

Studies have elucidated the crystal structures of compounds similar to "2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide," revealing insights into their molecular conformations and intermolecular interactions. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation about the methylene C atom, with significant intramolecular N—H⋯N hydrogen bonding stabilizing this folded conformation (Subasri et al., 2016).

Radiosynthesis for Imaging Applications

Compounds within this chemical family have been utilized in the development of radioligands for imaging. Specifically, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, were reported for selective imaging of the translocator protein (18 kDa) with PET, indicating their utility in in vivo imaging applications (Dollé et al., 2008).

Synthesis and Biological Activity

The synthesis and evaluation of various derivatives have led to discoveries in antimicrobial and antitubercular activities. For example, novel pyrimidine-azitidinone analogues have been synthesized and evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities, showcasing the compound's potential as a basis for developing new therapeutic agents (Chandrashekaraiah et al., 2014).

Antifolate and DHFR Inhibitors

Research has also explored the synthesis of classical and nonclassical antifolates based on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, aimed at inhibiting key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have shown promising inhibitory activities, suggesting their potential in cancer therapy (Gangjee et al., 2008).

Enhancement of Material Properties

Further extending the applications, molecular imprinted polymers incorporating similar compounds have been investigated for their enhanced properties. These studies aim at understanding the interaction and stabilization mechanisms, offering insights into the design of materials with improved performance for various applications (Fahim & Abu-El Magd, 2021).

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-13-8(17)6-20-7-4-5-14-10-9(7)11(18)16(3)12(19)15(10)2/h4-5H,6H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOVBABPBBTEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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